molecular formula C21H16BrClN2 B11529414 (2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile

Cat. No.: B11529414
M. Wt: 411.7 g/mol
InChI Key: DWNJJKVSKCKJAB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert nitrile groups to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium cyanide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar ester group but different aromatic ring structure.

Uniqueness

(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile is unique due to its combination of bromine, chlorine, and nitrile groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C21H16BrClN2

Molecular Weight

411.7 g/mol

IUPAC Name

(E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile

InChI

InChI=1S/C21H16BrClN2/c1-14-11-17(12-18(13-24)16-3-5-19(22)6-4-16)15(2)25(14)21-9-7-20(23)8-10-21/h3-12H,1-2H3/b18-12-

InChI Key

DWNJJKVSKCKJAB-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C(/C#N)\C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C(C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.